![molecular formula C14H11N3 B1484479 2-Cyclopropyl-6-phenylpyrimidine-4-carbonitrile CAS No. 2098038-95-8](/img/structure/B1484479.png)
2-Cyclopropyl-6-phenylpyrimidine-4-carbonitrile
Overview
Description
“2-Cyclopropyl-6-phenylpyrimidine-4-carbonitrile” is a chemical compound with the molecular formula C14H11N3. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-Cyclopropyl-6-phenylpyrimidine-4-carbonitrile”, involves various synthetic approaches . One such approach involves the use of organolithium reagents . The reaction of 4-cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) benzamide with other reagents leads to the synthesis of the desired intermediate .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-phenylpyrimidine-4-carbonitrile” is defined by its molecular formula, C14H11N3. The molecular weight of this compound is 221.26 g/mol.Chemical Reactions Analysis
Pyrimidines, including “2-Cyclopropyl-6-phenylpyrimidine-4-carbonitrile”, are common heterocyclic compounds found in many natural products as well as synthetic drugs . They are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-Cyclopropyl-6-phenylpyrimidine-4-carbonitrile”, but the specific details on unique applications are not readily available in the search results. The compound is mentioned in the context of pharmaceutical testing and as a reference standard , which suggests its potential use in drug development or chemical research.
properties
IUPAC Name |
2-cyclopropyl-6-phenylpyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-9-12-8-13(10-4-2-1-3-5-10)17-14(16-12)11-6-7-11/h1-5,8,11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLYQIJGJTUFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-phenylpyrimidine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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